molecular formula C19H17NO4S B305791 Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B305791
M. Wt: 355.4 g/mol
InChI Key: GUONJQXIFSKFGD-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as INT-777, is a synthetic compound that belongs to the thiazolidinedione class of drugs. It has been found to have potential therapeutic effects in the treatment of various diseases, including diabetes, obesity, and inflammatory bowel disease.

Mechanism of Action

Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate acts as an agonist for the G-protein-coupled receptor TGR5, which is expressed in various tissues, including the liver, intestine, and adipose tissue. Activation of TGR5 has been found to have beneficial effects on glucose and lipid metabolism, as well as anti-inflammatory effects. Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has also been found to activate the farnesoid X receptor (FXR), which plays a role in regulating bile acid synthesis and glucose and lipid metabolism.
Biochemical and Physiological Effects
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to have various biochemical and physiological effects. It has been found to improve glucose tolerance and insulin sensitivity in mice with diet-induced obesity. It has also been found to reduce inflammation in the colon of mice with colitis. In addition, Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to reduce hepatic steatosis and improve lipid metabolism in mice with non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

One advantage of using Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its specificity for TGR5 and FXR, which allows for the study of these receptors without interference from other pathways. However, one limitation is that Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a synthetic compound and may not fully replicate the effects of endogenous ligands for these receptors.

Future Directions

There are several future directions for the study of Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is the investigation of its potential therapeutic effects in other diseases, such as non-alcoholic fatty liver disease and atherosclerosis. Another direction is the study of its effects on other pathways and receptors, such as the gut microbiome and the aryl hydrocarbon receptor. Additionally, the development of more potent and selective TGR5 and FXR agonists may lead to improved therapeutic options for various diseases.

Synthesis Methods

The synthesis of Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of 1-naphthaldehyde with thiourea in the presence of acetic acid to form 5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one. This intermediate is then treated with isopropyl chloroacetate in the presence of potassium carbonate to yield isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate.

Scientific Research Applications

Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, anti-diabetic, and anti-obesity properties. In a study conducted on mice with diet-induced obesity, Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate was found to reduce body weight and improve glucose tolerance. It has also been found to reduce inflammation in the colon of mice with colitis.

properties

Product Name

Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

propan-2-yl 2-[(5E)-5-(naphthalen-1-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C19H17NO4S/c1-12(2)24-17(21)11-20-18(22)16(25-19(20)23)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-10,12H,11H2,1-2H3/b16-10+

InChI Key

GUONJQXIFSKFGD-MHWRWJLKSA-N

Isomeric SMILES

CC(C)OC(=O)CN1C(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/SC1=O

SMILES

CC(C)OC(=O)CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=O

Canonical SMILES

CC(C)OC(=O)CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.